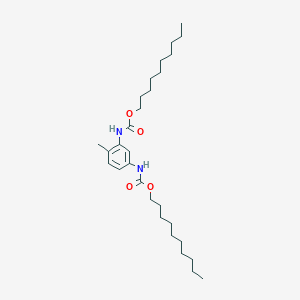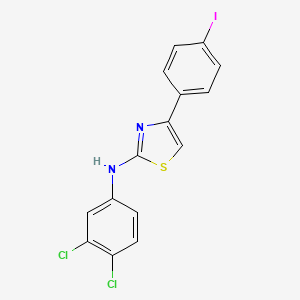
Didecyl (4-methyl-1,3-phenylene)biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecyl (4-methyl-1,3-phenylene)biscarbamate is a synthetic organic compound characterized by its unique structure, which includes two decyl groups attached to a 4-methyl-1,3-phenylene core via carbamate linkages
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of didecyl (4-methyl-1,3-phenylene)biscarbamate typically involves the reaction of 4-methyl-1,3-phenylenediamine with decyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkages. The general reaction scheme is as follows:
4-methyl-1,3-phenylenediamine+2decyl isocyanate→didecyl (4-methyl-1,3-phenylene)biscarbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to maximize efficiency.
化学反应分析
Types of Reactions: Didecyl (4-methyl-1,3-phenylene)biscarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, the carbamate linkages can be hydrolyzed to yield the corresponding amine and alcohol.
Oxidation: The phenylene core can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Substitution: The decyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products:
Hydrolysis: 4-methyl-1,3-phenylenediamine and decanol.
Oxidation: Quinone derivatives of the phenylene core.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Didecyl (4-methyl-1,3-phenylene)biscarbamate has found applications in several scientific domains:
Medicine: Explored for its therapeutic potential in treating conditions associated with oxidative stress and inflammation.
Industry: Utilized in the production of specialty coatings and adhesives due to its ability to form durable and flexible films.
作用机制
The mechanism by which didecyl (4-methyl-1,3-phenylene)biscarbamate exerts its effects is primarily through its interaction with molecular targets such as RAGE. By binding to RAGE, it can inhibit the receptor’s activation and subsequent signaling pathways, thereby reducing inflammation and cellular damage. This interaction is facilitated by the specific structural features of the compound, including its carbamate linkages and phenylene core .
相似化合物的比较
Didecyl (4-methyl-1,3-phenylene)biscarbamate can be compared with other biscarbamates and phenylene derivatives:
Bis(4-methylphenyl)carbamate: Similar structure but lacks the decyl groups, resulting in different physical and chemical properties.
4,4’-Diphenylmethane-bis(methyl)carbamate: Another biscarbamate with a different core structure, leading to variations in its biological activity and applications.
Bis(4-vinyloxybutyl) (4-methyl-1,3-phenylene)biscarbamate: Used in polymer networks, highlighting the versatility of the phenylene biscarbamate structure in different contexts.
属性
| 7504-97-4 | |
分子式 |
C29H50N2O4 |
分子量 |
490.7 g/mol |
IUPAC 名称 |
decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33) |
InChI 键 |
LMSIVMAYXWIHDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11543035.png)
![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11543050.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11543058.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11543060.png)
![5'-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2'-(furan-3-YL)-[2,3'-bifuran]-4'-carbonitrile](/img/structure/B11543064.png)
![ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11543075.png)
![N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543082.png)

![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![4-[(E)-(2-{[(diphenylacetyl)amino]acetyl}hydrazinylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B11543092.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)
![5-Bromo-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B11543096.png)

